molecular formula C18H20BrNO2 B2826099 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide CAS No. 2375274-50-1

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B2826099
CAS No.: 2375274-50-1
M. Wt: 362.267
InChI Key: UTYKNBWNJBPSDL-UHFFFAOYSA-N
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Description

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound with the molecular formula C17H18BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 5th position, an ethoxyphenyl group at the 1st position, and a methyl group at the 2nd position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include ethyl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-4-22-16-9-6-14(7-10-16)13(3)20-18(21)17-11-15(19)8-5-12(17)2/h5-11,13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYKNBWNJBPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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